molecular formula C15H22OSi B119465 Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- CAS No. 108643-81-8

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-

Cat. No.: B119465
CAS No.: 108643-81-8
M. Wt: 246.42 g/mol
InChI Key: DRHSTRHDSUWTRQ-UHFFFAOYSA-N
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Description

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- is a chemical compound with the molecular formula C15H22OSi. It is a derivative of cyclohexene, where a phenyl group and a trimethylsilyloxy group are attached to the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phenylmagnesium bromide, followed by the addition of trimethylsilyl chloride. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different hydrocarbons.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- involves its interaction with various molecular targets and pathways. The trimethylsilyloxy group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 1-(trimethylsilyloxy)-: Similar structure but lacks the phenyl group.

    Cyclohexene, 3-phenyl-1-hydroxy-: Similar structure but has a hydroxyl group instead of the trimethylsilyloxy group.

Uniqueness

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- is unique due to the presence of both the phenyl and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity. The combination of these groups makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

Properties

IUPAC Name

trimethyl-(3-phenylcyclohexen-1-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-6,8-9,12,14H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSTRHDSUWTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC(CCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339104
Record name Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108643-81-8
Record name Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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